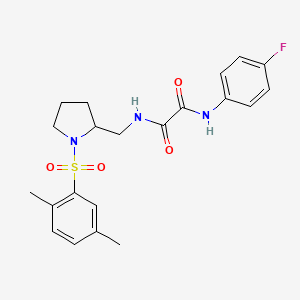![molecular formula C10H18O B3017504 [(R)-(-)-2,2-Dimethyl-3-(1-methylethylidene)cyclobutyl]methanol CAS No. 754227-26-4](/img/structure/B3017504.png)
[(R)-(-)-2,2-Dimethyl-3-(1-methylethylidene)cyclobutyl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[®-(-)-2,2-Dimethyl-3-(1-methylethylidene)cyclobutyl]methanol is a chemical compound with the molecular formula C₁₀H₁₈O and a molecular weight of 154.249 g/mol . This compound is also known by the name ®-maconelliol . It is characterized by a cyclobutane ring substituted with a methanol group and a 1-methylethylidene group, making it a versatile compound in various chemical reactions and applications.
Vorbereitungsmethoden
The synthesis of [®-(-)-2,2-Dimethyl-3-(1-methylethylidene)cyclobutyl]methanol involves several steps. One common synthetic route includes the use of a vanadium (II)/zinc (II) bimetallic complex for intramolecular pinacol-type reductive coupling . This method provides a high yield of the desired product. Industrial production methods may vary, but they typically involve similar reaction conditions to ensure the purity and yield of the compound.
Analyse Chemischer Reaktionen
[®-(-)-2,2-Dimethyl-3-(1-methylethylidene)cyclobutyl]methanol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.
Substitution: It can undergo nucleophilic substitution reactions, where the methanol group can be replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
[®-(-)-2,2-Dimethyl-3-(1-methylethylidene)cyclobutyl]methanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its role in drug development.
Wirkmechanismus
The mechanism of action of [®-(-)-2,2-Dimethyl-3-(1-methylethylidene)cyclobutyl]methanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction.
Vergleich Mit ähnlichen Verbindungen
[®-(-)-2,2-Dimethyl-3-(1-methylethylidene)cyclobutyl]methanol can be compared with other similar compounds, such as:
Cyclobutanemethanol: A simpler analog without the 1-methylethylidene group.
2,2-Dimethylcyclobutanemethanol: Another analog with different substituents on the cyclobutane ring.
Eigenschaften
IUPAC Name |
[(1R)-2,2-dimethyl-3-propan-2-ylidenecyclobutyl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-7(2)9-5-8(6-11)10(9,3)4/h8,11H,5-6H2,1-4H3/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFTXQVXOZUNRNH-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1CC(C1(C)C)CO)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C1C[C@H](C1(C)C)CO)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B3017422.png)
![2-(4-BROMOPHENYL)-7-(4-FLUOROPHENYL)-7H,8H-IMIDAZO[1,2-A]PYRAZIN-8-ONE](/img/structure/B3017424.png)
![6-Chloro-N-[3-(4-ethylpiperazin-1-yl)-2-methylpropyl]pyridine-2-carboxamide](/img/structure/B3017427.png)
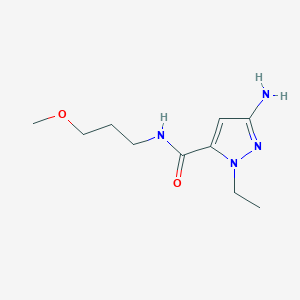
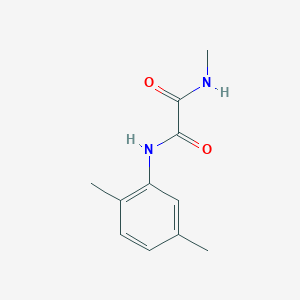
![[4-(Thiomorpholin-4-yl)phenyl]methanamine](/img/structure/B3017432.png)
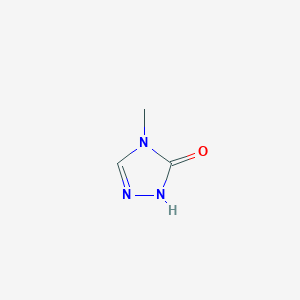
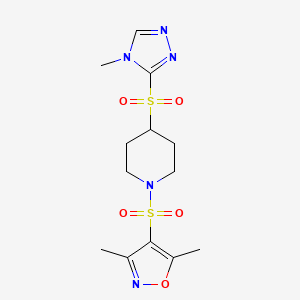
![(3-Cyclohexyl-1-bicyclo[1.1.1]pentanyl)methanol](/img/structure/B3017435.png)
![2-{7-[(4-chlorophenyl)methyl]-3,9-dimethyl-6,8-dioxo-5,7,9-trihydro-4H-1,2,4-t riazino[4,3-h]purinyl}acetic acid](/img/structure/B3017436.png)
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2,5-dimethoxybenzene-1-sulfonamide](/img/structure/B3017438.png)
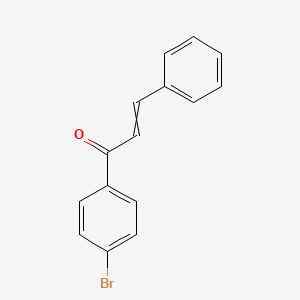
![N-[3-(3,4-DIMETHYLBENZAMIDO)NAPHTHALEN-2-YL]-3,4-DIMETHYLBENZAMIDE](/img/structure/B3017443.png)
